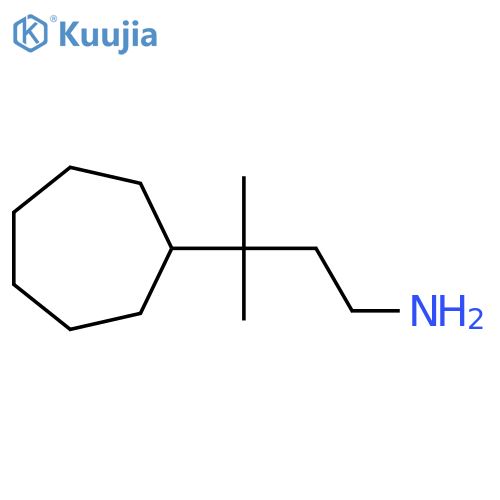Cas no 1551208-19-5 (3-Cycloheptyl-3-methylbutan-1-amine)

1551208-19-5 structure
商品名:3-Cycloheptyl-3-methylbutan-1-amine
3-Cycloheptyl-3-methylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- AKOS021255288
- 1551208-19-5
- 3-cycloheptyl-3-methylbutan-1-amine
- EN300-1828804
- 3-Cycloheptyl-3-methylbutan-1-amine
-
- インチ: 1S/C12H25N/c1-12(2,9-10-13)11-7-5-3-4-6-8-11/h11H,3-10,13H2,1-2H3
- InChIKey: IXHKCXUBOSJRIC-UHFFFAOYSA-N
- ほほえんだ: NCCC(C)(C)C1CCCCCC1
計算された属性
- せいみつぶんしりょう: 183.198699802g/mol
- どういたいしつりょう: 183.198699802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 26Ų
3-Cycloheptyl-3-methylbutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828804-0.5g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 0.5g |
$1247.0 | 2023-05-27 | ||
| Enamine | EN300-1828804-10.0g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 10g |
$5590.0 | 2023-05-27 | ||
| Enamine | EN300-1828804-0.25g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 0.25g |
$1196.0 | 2023-05-27 | ||
| Enamine | EN300-1828804-0.1g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 0.1g |
$1144.0 | 2023-05-27 | ||
| Enamine | EN300-1828804-2.5g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 2.5g |
$2548.0 | 2023-05-27 | ||
| Enamine | EN300-1828804-0.05g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 0.05g |
$1091.0 | 2023-05-27 | ||
| Enamine | EN300-1828804-1.0g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 1g |
$1299.0 | 2023-05-27 | ||
| Enamine | EN300-1828804-5.0g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 5g |
$3770.0 | 2023-05-27 |
3-Cycloheptyl-3-methylbutan-1-amine 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
1551208-19-5 (3-Cycloheptyl-3-methylbutan-1-amine) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 61389-26-2(Lignoceric Acid-d4)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
